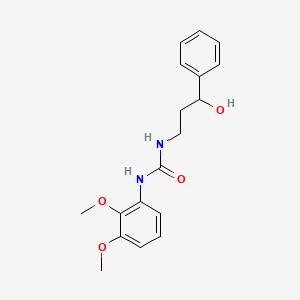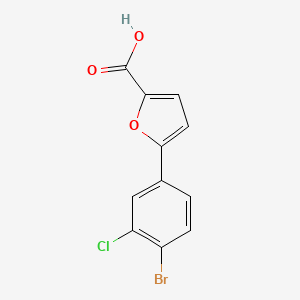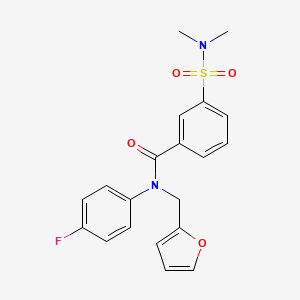
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. Additionally, this compound has been found to inhibit the activity of the 5-lipoxygenase enzyme, which is involved in the inflammatory response. Inhibition of this enzyme leads to a decrease in inflammation.
Biochemical and Physiological Effects
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the expression of hypoxia-inducible factor 1-alpha, which is involved in the regulation of cellular responses to hypoxia. Additionally, this compound has been found to decrease the expression of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This leads to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the full extent of its therapeutic potential in various diseases. Finally, the development of more water-soluble derivatives of this compound could overcome the limitations of its low solubility in water.
Synthesis Methods
The synthesis of 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide has been carried out using different methods. One of the most common methods involves the reaction of 4-fluoroaniline with furfural in the presence of an acid catalyst to obtain N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide. This compound is then reacted with dimethylsulfamoyl chloride in the presence of a base to obtain the final product.
Scientific Research Applications
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-22(2)28(25,26)19-7-3-5-15(13-19)20(24)23(14-18-6-4-12-27-18)17-10-8-16(21)9-11-17/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLXKMXMKYXCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)
![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)
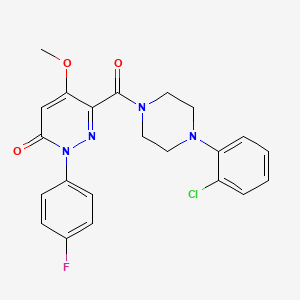
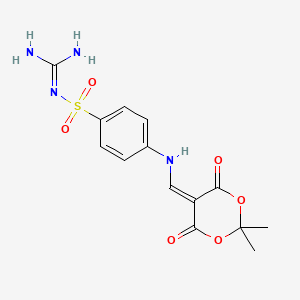

![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)
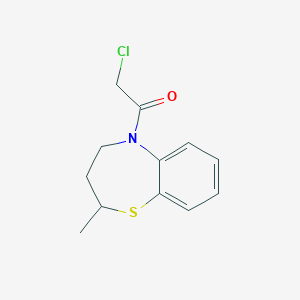
![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)
